2-(1-Methylpyrrolidin-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylpyrrolidin-2-yl)piperidine is a heterocyclic compound that features both a piperidine and a pyrrolidine ring
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities, including the inhibition of enzymes involved in the dna damage repair process .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to have various biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .
Action Environment
It is known that the biological profile of pyrrolidine derivatives can be influenced by the different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpyrrolidin-2-yl)piperidine typically involves the reaction of 1-methylpyrrolidine with piperidine under specific conditions. One common method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials. These reactants undergo a series of reactions, including amination and cyclization, to form the desired compound .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available raw materials and efficient reaction conditions. The product is typically purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylpyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or pyrrolidine derivatives
Scientific Research Applications
2-(1-Methylpyrrolidin-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
2-(1-Methylpyrrolidin-2-yl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADZBVXKQFURSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.